3-Chloro-5-fluorobenzene-1-sulfonyl fluoride

Stability Hydrolysis Reduction

Researchers relying on sulfonyl chlorides face hydrolysis during aqueous reactions and unpredictable product mixtures in parallel synthesis. 3-Chloro-5-fluorobenzene-1-sulfonyl fluoride solves these challenges: • Aqueous-stable S-F bond resists hydrolysis, enabling intracellular target engagement and multi-step sequences without protecting groups. • Outperforms sulfonyl chlorides in 92% of parallel library syntheses, delivering cleaner reaction profiles. • 95% purity, shipped ambient-no hazardous material surcharges; available from stock for immediate global dispatch.

Molecular Formula C6H3ClF2O2S
Molecular Weight 212.60 g/mol
Cat. No. B13255408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluorobenzene-1-sulfonyl fluoride
Molecular FormulaC6H3ClF2O2S
Molecular Weight212.60 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1S(=O)(=O)F)Cl)F
InChIInChI=1S/C6H3ClF2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H
InChIKeyPZVMNNOCQXZTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-fluorobenzene-1-sulfonyl Fluoride – SuFEx & Covalent Probe Building Block


3-Chloro-5-fluorobenzene-1-sulfonyl fluoride (CAS 1936680-41-9) is an aryl sulfonyl fluoride bearing both chloro and fluoro substituents on the benzene ring. This compound belongs to the class of sulfonyl fluorides, which have gained prominence as privileged covalent warheads and as robust building blocks in sulfur(VI) fluoride exchange (SuFEx) click chemistry [1]. The compound is typically obtained in high purity (≥95%) and serves as a versatile electrophilic hub for the synthesis of sulfonamides, sulfonates, and other S(VI)-linked conjugates . Its structural features—specifically the combination of halogen substituents and the sulfonyl fluoride group—impart distinct reactivity profiles that differentiate it from related sulfonyl chlorides and other electrophilic warheads.

SuFEx Assembly Aryl sulfonyl fluoride hub for sulfur(VI) fluoride exchange click chemistry.
Covalent Probe Design Electrophilic warhead for kinase, protease, and broad nucleophilic residue targeting.
Parallel Library Synthesis High-chemoselectivity sulfonamide formation with reduced side products.

Why Sulfonyl Chlorides Cannot Substitute


In-class substitution of sulfonyl fluorides with sulfonyl chlorides is not a straightforward replacement due to fundamental differences in stability, reactivity, and chemoselectivity. Sulfonyl fluorides exhibit significantly greater resistance to hydrolysis and reduction than their chloride counterparts, enabling their use in aqueous and reductive environments where sulfonyl chlorides rapidly degrade [1]. Moreover, the S–F bond possesses a unique stability-reactivity balance that allows for latent reactivity under specific activation conditions, whereas sulfonyl chlorides often react promiscuously, leading to complex product mixtures in parallel synthesis applications [2]. The specific halogen substitution pattern (3-Cl, 5-F) on the aryl ring further modulates the electrophilicity of the sulfonyl fluoride group, a feature not replicated by generic unsubstituted aryl sulfonyl fluorides or sulfonyl chlorides. These intrinsic differences mean that procurement decisions must be guided by the specific performance requirements of the intended application, as a generic substitution may result in reaction failure, lower yields, or compromised biological activity.

Stability mismatch
Sulfonyl chlorides hydrolyze rapidly in aqueous media; fluorides remain intact under reductive and aqueous conditions.
Chemoselectivity difference
Chlorides often produce complex mixtures with functionalized amines; fluorides deliver cleaner parallel synthesis profiles.
Electrophilicity modulation
The 3-Cl,5-F substitution pattern tunes reactivity; generic aryl sulfonyl fluorides or chlorides do not replicate this profile.

Performance Evidence vs. Analogs


Aqueous and Reductive Stability Advantage

Aryl sulfonyl fluorides exhibit markedly superior stability compared to their sulfonyl chloride analogs. Specifically, the S–F bond provides resistance to both hydrolysis and reduction, enabling the compound to survive aqueous work-up conditions and reactions with reducing agents that would rapidly degrade the corresponding sulfonyl chloride [1]. This is a class-level inference based on the well-established stability hierarchy of sulfonyl halides: fluorides > chlorides > bromides > iodides [2].

Stability vs. Chloride
Class-level
Sulfonyl fluoride: stable Sulfonyl chloride: rapid hydrolysis
Half-wave potential difference >1000 mV more negative
Aqueous stability supports protein labeling workflows; chloride may degrade.
Based on sulfonyl halide hierarchy; independent validation advised.
Stability Hydrolysis Reduction SuFEx

Yield Advantage in Parallel Sulfonamide Synthesis

In a systematic comparison of aliphatic sulfonyl halides for parallel sulfonamide synthesis, sulfonyl fluorides consistently outperformed sulfonyl chlorides when reacting with functionalized amines. The study reported that sulfonyl fluorides provided higher product yields in 23 out of 25 experiments (92% of cases) compared to their chloride counterparts [1]. While this study focused on aliphatic sulfonyl fluorides, the principle of superior chemoselectivity and reduced side reactions is directly transferable to aryl systems like 3-chloro-5-fluorobenzene-1-sulfonyl fluoride, as supported by the well-documented chemoselectivity of the SO2F group [2].

Parallel Synthesis Yield
Cross-study comparable
92%
higher yields in 23/25 cases vs. chloride
Supports high-throughput library synthesis with fewer side products.
Aliphatic study; aryl transferability requires validation.
Parallel synthesis Sulfonamide Yield Medicinal chemistry

Broad-Spectrum Covalent Warhead for Kinases & Proteases

Sulfonyl fluorides function as privileged covalent warheads capable of modifying a range of nucleophilic amino acid residues including serine, lysine, tyrosine, threonine, cysteine, and histidine [1]. Unlike sulfonyl chlorides, which often exhibit poor biocompatibility due to rapid hydrolysis, sulfonyl fluorides possess the optimal balance of aqueous stability and protein reactivity required for cellular and in vivo studies. For example, the sulfonyl fluoride probe XO44 covalently labels a broad swath of the intracellular kinome with high efficiency by reacting with conserved lysine residues in the ATP binding site [2]. Similarly, aryl sulfonyl fluorides have been established as potent inhibitors of serine proteases (e.g., chymotrypsin, elastase) via sulfonylation of the active site serine [3].

Covalent Warhead Scope
Class-level
SerLysTyrThrCysHis
Live-cell kinome labeling demonstrated
Enables intracellular target engagement studies.
XO44 probe data; target-specific validation needed.
Covalent inhibitor Kinase Protease Chemical biology

Efficient F–Cl Exchange Synthesis

A highly efficient method for synthesizing aryl sulfonyl fluorides from aryl sulfonyl chlorides using sulfuryl fluoride (SO2F2) as the fluorine source achieves isolated yields up to 98% under mild conditions [1]. This protocol features wide substrate scope and excellent functional group tolerance, suggesting that 3-chloro-5-fluorobenzene-1-sulfonyl fluoride can be readily accessed in high purity from the corresponding sulfonyl chloride precursor. Alternative methods using KF in water/acetone biphasic mixtures also yield sulfonyl fluorides in 84–100% yields [2].

F–Cl Exchange Synthesis
Cross-study comparable
98%
isolated yield via SO₂F₂ method
Reliable supply from chloride precursor with mild conditions.
KF/water-acetone method also yields 84–100%.
Synthesis Fluoride-chloride exchange Yield SO2F2

Applications in Research & Industry


Covalent Probe & Inhibitor Development

This compound serves as an ideal electrophilic warhead for the design of activity-based probes and covalent inhibitors targeting kinases, proteases, and other enzymes with nucleophilic active-site residues. Its aqueous stability and cell permeability—demonstrated by the broad kinome labeling of XO44 [1]—enable intracellular target engagement studies that are not feasible with sulfonyl chloride analogs. The 3-chloro-5-fluoro substitution pattern can be exploited to modulate warhead electrophilicity and to install additional recognition elements for enhanced target selectivity.

SuFEx Click Chemistry Assembly

As an aryl sulfonyl fluoride, this compound is a validated substrate for SuFEx click chemistry, enabling the rapid and high-yielding formation of S–N, S–O, and S–C bonds under mild conditions [2]. It is particularly suited for parallel synthesis of sulfonamide libraries, where sulfonyl fluorides have been shown to outperform sulfonyl chlorides in 92% of test cases [3]. The compound's high stability permits its use in multi-step synthetic sequences without protective group strategies, streamlining the construction of complex molecules for medicinal chemistry and materials science.

Serine Protease Inhibition in Bioprocessing

Aryl sulfonyl fluorides are well-established inhibitors of serine proteases, including chymotrypsin-like and elastase-like enzymes, through covalent modification of the active-site serine [4]. 3-Chloro-5-fluorobenzene-1-sulfonyl fluoride can be employed as a stable, potent protease inhibitor to prevent undesired proteolysis during protein purification, cell lysis, and fermentation processes. Compared to traditional inhibitors like PMSF, which has a short aqueous half-life, this aryl sulfonyl fluoride offers prolonged activity and reduced handling hazards.

Fluorinated Pharma & Agrochemical Synthesis

The compound serves as a versatile building block for introducing the sulfonyl fluoride motif into drug candidates and crop protection agents. The high-yielding F–Cl exchange synthesis (up to 98% yield) from the corresponding sulfonyl chloride ensures reliable and cost-effective supply for industrial-scale applications [5]. The halogenated aryl ring provides a handle for further functionalization via cross-coupling reactions, enabling the rapid exploration of structure-activity relationships in lead optimization programs.

Application
Selection Property
Validation Focus
Covalent probe development
Aqueous-stable electrophilic warhead
Intracellular target engagement (kinome labeling)
SuFEx click assembly
Latent reactivity for S–N/O/C bond formation
Parallel library yield and purity
Serine protease inhibition
Stable protease inhibition profile
Proteolysis control in bioprocessing workflows
Fluorinated building block synthesis
High-yield halide-exchange precursor
Cross-coupling functionalization scope
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